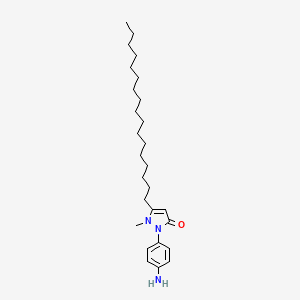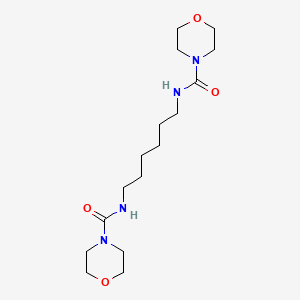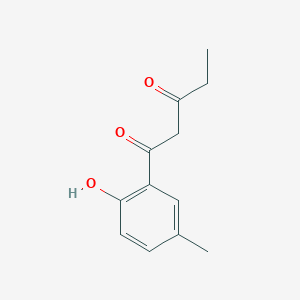
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione is an organic compound with the molecular formula C11H14O3 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione typically involves the reaction of 2-hydroxy-5-methylacetophenone with acetylacetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Reactants: 2-hydroxy-5-methylacetophenone and acetylacetone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature of around 60-80°C.
Procedure: The reactants are mixed in the presence of the base catalyst and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Condensation: The compound can participate in aldol condensation reactions to form larger β-diketone structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex β-diketone structures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that derivatives of this compound may have anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione can be compared with other similar compounds, such as:
2-Hydroxy-5-methylacetophenone: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound has similar hydroxyl and methyl substituents but differs in its phosphonic acid group, leading to different chemical reactivity and applications.
2-Hydroxy-5-methylphenylpropanedione:
The uniqueness of this compound lies in its specific β-diketone structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104516-35-0 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)7-12(15)10-6-8(2)4-5-11(10)14/h4-6,14H,3,7H2,1-2H3 |
Clave InChI |
ZRNWZWSIKPXODY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=C(C=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


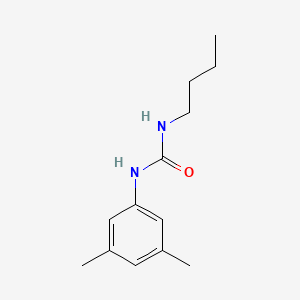
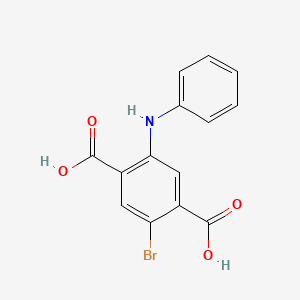
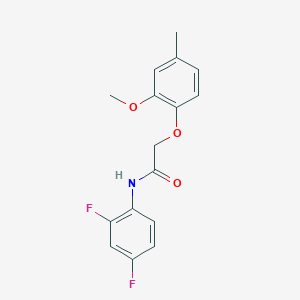
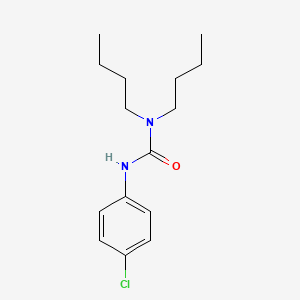
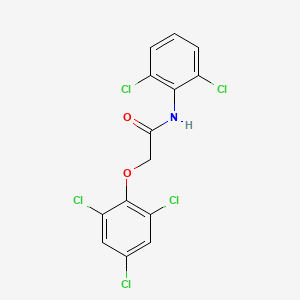
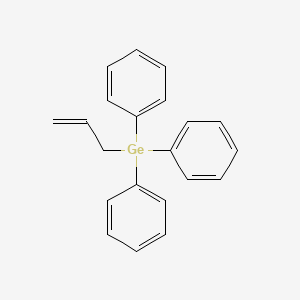

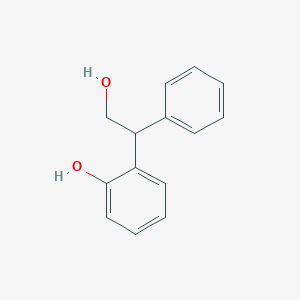
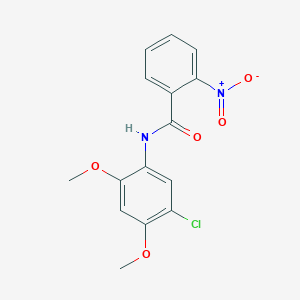

![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
